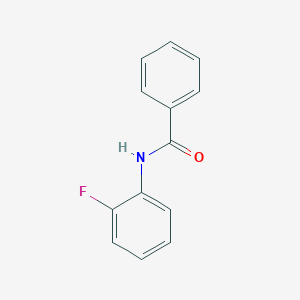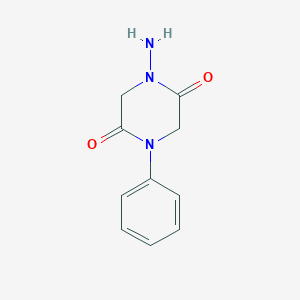![molecular formula C18H16N4O2S B184668 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 4889-92-3](/img/structure/B184668.png)
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound belongs to the class of triazolothiadiazoles, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and antitubercular properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound acts by inhibiting the growth of bacterial cells through the inhibition of bacterial DNA synthesis. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. One of the studies reported that this compound exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antimicrobial, anticancer, and antitubercular activities. Furthermore, this compound exhibits significant antioxidant and anti-inflammatory activities, which may be useful in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Future research on 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on the development of new drugs based on its potent biological activities. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Other future directions include the synthesis of new analogs of this compound and the evaluation of their biological activities.
Métodos De Síntesis
The synthesis of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. Another method involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of sodium ethoxide and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the studies reported that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that this compound exhibits significant anticancer activity against human breast cancer cells. Furthermore, this compound has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis.
Propiedades
Número CAS |
4889-92-3 |
|---|---|
Nombre del producto |
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C18H16N4O2S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-3-24-13-10-8-12(9-11-13)17-21-22-16(19-20-18(22)25-17)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3 |
Clave InChI |
GAWGFOOPWBOAOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

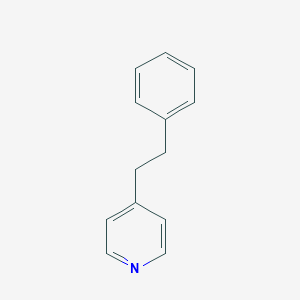
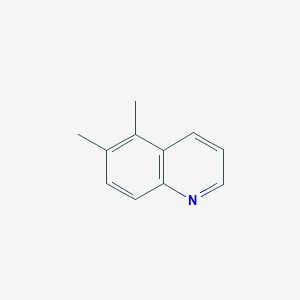

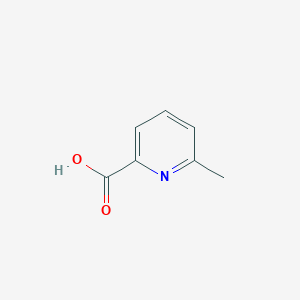


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

